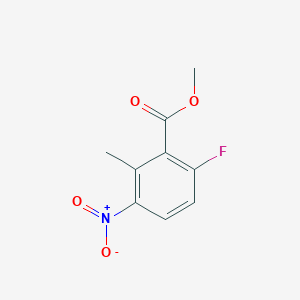

Methyl 6-fluoro-2-methyl-3-nitrobenzoate

Description

Significance of Functionalized Aromatic Esters in Chemical Research

Functionalized aromatic esters are of considerable importance in chemical research, primarily due to their role as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com The ester group can be chemically transformed into other functional groups, while the aromatic ring can be modified with various substituents to fine-tune the molecule's electronic and steric properties. numberanalytics.compressbooks.pub This adaptability allows researchers to build complex molecular architectures with precision, making these esters vital building blocks in the development of new drugs and materials. boronmolecular.com

Role of Halogenated and Nitro-Substituted Aromatics as Precursors

The introduction of halogen atoms (like fluorine) and nitro groups onto an aromatic ring creates highly valuable precursors for organic synthesis. libretexts.orgnih.gov Halogenation is a primary example of electrophilic aromatic substitution. libretexts.org While halogens are generally deactivating, they direct incoming electrophiles to the ortho and para positions. msu.edu

The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic attack, typically directing substitution to the meta position. nih.govmsu.edu Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution, a fundamental process in industrial and laboratory synthesis. nih.govsemanticscholar.org The nitro group is also a crucial synthetic handle; it can be reduced to an amino group, providing a pathway to introduce nitrogen-containing functionalities into a molecule. libretexts.orgnih.gov

Structural Context of Methyl 6-fluoro-2-methyl-3-nitrobenzoate within Chemical Synthesis

This compound is a polysubstituted aromatic compound that integrates several key functional groups, making it a sophisticated building block for synthesis. The specific arrangement of the fluoro, methyl, and nitro substituents on the methyl benzoate (B1203000) framework provides multiple reactive sites that can be selectively addressed in chemical reactions.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1355248-33-3 |

| Molecular Formula | C₉H₈FNO₄ |

| Molecular Weight | 213.16 g/mol |

This data is compiled from chemical databases for reference.

The interplay between the electron-withdrawing nitro and fluoro groups and the electron-donating methyl group creates a unique electronic environment on the aromatic ring, influencing the regioselectivity and rate of subsequent synthetic transformations.

Overview of Research Trajectories for Complex Organic Building Blocks

Current research in organic synthesis is heavily focused on the design and efficient production of complex organic building blocks. hilarispublisher.com A major trend is the development of sustainable and "green" chemistry, which emphasizes environmentally friendly methods and the use of renewable starting materials. researchgate.net There is also a growing emphasis on precision molecular design, where scientists tailor molecules at an atomic level to achieve specific properties for applications in polymers, catalysts, and organic electronics. hilarispublisher.com The invention of novel, selective, and efficient synthetic methods, often aided by computational tools to design and optimize reaction pathways, is rapidly advancing the field. researchgate.net This evolution aims to meet the societal need for new materials, drugs, and technologies that are both effective and environmentally responsible. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-fluoro-2-methyl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-5-7(11(13)14)4-3-6(10)8(5)9(12)15-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSAHHNFBEGJLEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)OC)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparation Routes for Methyl 6 Fluoro 2 Methyl 3 Nitrobenzoate

Regioselective Nitration Strategies for Benzoic Acid Precursors

The critical step in the synthesis is the regioselective nitration of the starting material, 2-fluoro-6-methylbenzoic acid, to produce 6-fluoro-2-methyl-3-nitrobenzoic acid. This reaction is an electrophilic aromatic substitution where a nitro group (-NO₂) is introduced onto the benzene (B151609) ring. The challenge lies in directing the nitro group to the specific C-3 position, avoiding the formation of other isomers.

Direct nitration using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the most common method for this transformation. masterorganicchemistry.com In this "mixed acid" system, sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.comscirp.org

The general mechanism involves the attack of the electron-rich aromatic ring of the benzoic acid precursor on the nitronium ion. scirp.org This leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequent deprotonation of this intermediate by a weak base (like HSO₄⁻ or H₂O) restores the aromaticity of the ring and yields the nitrated product. vanderbilt.edu

For substrates like substituted benzoic acids, which are deactivated towards electrophilic substitution, strong nitrating conditions are often necessary. quora.com A patent describing the nitration of a similar compound, 5-fluoro-2-methylbenzoic acid, utilizes fuming nitric acid in combination with concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid) to achieve the desired nitration. google.com

Table 1: Typical Reagents for Direct Aromatic Nitration

| Reagent | Role |

| Concentrated Nitric Acid (HNO₃) | Source of the nitro group |

| Concentrated Sulfuric Acid (H₂SO₄) | Catalyst to generate the nitronium ion (NO₂⁺) |

| Fuming Nitric Acid / Oleum | Stronger nitrating agents for deactivated rings |

Optimization of Reaction Conditions for Yield and Purity (e.g., temperature control, reagent stoichiometry)

The yield and purity of the desired 6-fluoro-2-methyl-3-nitrobenzoic acid are highly dependent on the reaction conditions. Optimization of these parameters is crucial to maximize the formation of the target isomer and minimize side reactions, such as over-nitration or oxidation. frontiersin.orgnih.gov

Temperature Control: Aromatic nitration is a highly exothermic reaction. vapourtec.com Maintaining a low temperature, typically between 0°C and 15°C, is essential. truman.eduorgsyn.org Inadequate temperature control can lead to a decrease in regioselectivity, resulting in a mixture of isomers, and an increased risk of forming dinitro or other unwanted byproducts. truman.eduorgsyn.org For the nitration of methyl benzoate (B1203000), it has been shown that while a solid product is obtained at 50°C, the yield drops significantly at 70°C. orgsyn.org

Reagent Stoichiometry: The molar ratio of the nitrating agent to the substrate must be carefully controlled. While a stoichiometric amount of nitric acid is required, sulfuric acid is used in excess to ensure the complete generation of the nitronium ion and to act as a solvent. truman.edu The concentration of the acids is also a key variable; using fuming nitric acid or oleum provides more potent conditions necessary for deactivated rings. google.com However, excessively harsh conditions can lead to oxidation or the formation of multiple nitro-substituted products. frontiersin.orgnih.gov Continuous flow processing offers a modern alternative to batch chemistry, allowing for precise control over stoichiometry and temperature, which can improve safety and product quality. vapourtec.com

Table 2: Optimization Parameters for Aromatic Nitration

| Parameter | Importance | Typical Conditions |

| Temperature | Controls selectivity and prevents side reactions | 0-15°C |

| Reagent Ratio | Ensures complete reaction, avoids over-nitration | Slight excess of nitric acid, large excess of sulfuric acid |

| Reaction Time | Varies by substrate reactivity and temperature | 15 minutes to several hours |

| Addition Rate | Manages exothermicity | Slow, dropwise addition of nitrating mixture |

Impact of Starting Material Substituent Effects on Nitration Regioselectivity

The regioselectivity of the nitration is governed by the directing effects of the substituents already present on the benzene ring: the carboxyl (-COOH), methyl (-CH₃), and fluoro (-F) groups. wikipedia.org

Carboxyl Group (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing inductive and resonance effects. quora.comyoutube.com It withdraws electron density from the ring, making it less reactive, and directs incoming electrophiles to the positions meta to it (C-3 and C-5).

Methyl Group (-CH₃): This group is activating and an ortho, para-director. vanderbilt.edu It donates electron density to the ring through an inductive effect and hyperconjugation, stabilizing the carbocation intermediate when the attack occurs at the ortho (C-3) or para (C-5) positions.

Fluoro Group (-F): Halogens like fluorine are a unique case. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directors because of their electron-donating resonance effect, where a lone pair of electrons can help stabilize the carbocation intermediate. vanderbilt.edulibretexts.org

In the starting material, 6-fluoro-2-methylbenzoic acid, the substituents are at positions 1 (-COOH), 2 (-CH₃), and 6 (-F). The available positions for nitration are C-3, C-4, and C-5.

The -COOH group at C-1 directs to C-3 and C-5.

The -CH₃ group at C-2 directs to C-3 (ortho) and C-5 (para).

The -F group at C-6 directs to C-3 (para) and C-5 (ortho).

All three substituents direct the incoming electrophile to the C-3 and C-5 positions. The formation of the desired 3-nitro product is favored. The C-3 position is ortho to the activating methyl group and para to the fluoro group, making it an electronically favorable site for substitution. The precise ratio of 3-nitro to 5-nitro isomers will depend on the subtle interplay between the electronic and steric effects of the substituents under the specific reaction conditions. acs.orgresearchgate.net

Esterification Techniques for Carboxylic Acid Intermediates

Once 6-fluoro-2-methyl-3-nitrobenzoic acid is synthesized and purified, the next step is its conversion to Methyl 6-fluoro-2-methyl-3-nitrobenzoate. This is achieved through esterification, a reaction that converts a carboxylic acid into an ester.

The most direct and common method for this conversion is the Fischer esterification. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an excess of an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. chemguide.co.uklibretexts.org

The reaction is an equilibrium process. masterorganicchemistry.com To drive the equilibrium towards the formation of the ester, a large excess of methanol (B129727) is typically used, which also serves as the solvent. truman.edu The water produced during the reaction can also be removed to further shift the equilibrium to the product side. masterorganicchemistry.com A procedure for a similar compound, 4-fluoro-3-nitro-benzoic acid, involves refluxing it in methanol with concentrated sulfuric acid for 3 hours to achieve a 90% yield of the corresponding methyl ester. Another example shows 2-fluoro-3-nitrobenzoic acid being stirred in methanol with sulfuric acid at 50°C for 16 hours, resulting in a 93% yield. chemicalbook.com

Table 3: Fischer Esterification of 3-Nitrobenzoic Acid

| Reactant | Reagents | Conditions | Duration | Product |

| 3-Nitrobenzoic Acid | Methanol (excess), conc. H₂SO₄ (catalyst) | Reflux | 1 hour | Methyl 3-nitrobenzoate |

Source: Adapted from Truman ChemLab procedures. truman.edu

An alternative, often higher-yielding method involves a two-step process. chemistrysteps.com First, the carboxylic acid is converted into a more reactive acyl chloride intermediate. This is typically done by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgcommonorganicchemistry.com

The resulting 6-fluoro-2-methyl-3-nitrobenzoyl chloride is highly reactive. In the second step, this acid chloride is reacted with methanol. This reaction is rapid and generally proceeds at room temperature without the need for an acid catalyst. chemguide.co.uktheexamformula.co.uk Anhydrous conditions are important as the acid chloride will react readily with water. The reaction is irreversible and often gives a better yield than Fischer esterification, though it involves an additional synthetic step and more hazardous reagents. theexamformula.co.uk One general procedure involves stirring the carboxylic acid with oxalyl chloride and a catalytic amount of DMF, followed by the addition of excess methanol to yield the ester. chemicalbook.com

Aerobic Oxidative Esterification Methodologies

The synthesis of the core benzoic acid structure, a necessary precursor to this compound, can be approached through aerobic oxidation. This method presents a cleaner alternative to traditional oxidation techniques that often employ stoichiometric amounts of hazardous oxidants like nitric acid under high pressure. google.com Specifically, the preparation of the related compound 2-methyl-3-nitrobenzoic acid has been successfully achieved by the aerobic oxidation of 3-nitro-o-xylene. google.comgoogle.com

In this process, oxygen from the air serves as the primary oxidant, which is both environmentally benign and cost-effective. The reaction is typically carried out in an acidic organic solvent such as acetic or propionic acid, in the presence of a catalyst and an initiator. google.com The mother liquor from the reaction can often be recovered and recycled, further enhancing the process's sustainability. google.com This oxidation yields the carboxylic acid, which is then subjected to a separate esterification step, for instance, by reacting with methanol in the presence of an acid catalyst like sulfuric acid, to produce the final methyl ester. While this is a two-step process (oxidation followed by esterification), it falls under the broader strategy of using aerobic oxidation to achieve the final esterified product.

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 3-nitro-o-xylene | google.comgoogle.com |

| Oxidant | Oxygen (Air) | google.comgoogle.com |

| Solvent | Acidic organic solvent (e.g., acetic acid) | google.com |

| Temperature | 90-100 °C | google.com |

| Product | 2-methyl-3-nitrobenzoic acid | google.comgoogle.com |

Introduction of Halogen Functionality (Fluorination) in Aromatic Systems

The incorporation of a fluorine atom onto an aromatic ring is a critical step in the synthesis of this compound. The unique properties of the C-F bond mean that fluorinated molecules often exhibit enhanced thermal and metabolic stability. nih.gov

Strategies for Site-Selective Fluorination

Achieving site-selective fluorination on a polysubstituted aromatic ring is a significant synthetic challenge due to the need to control regioselectivity. Strategies generally fall into two categories: electrophilic and nucleophilic fluorination.

Electrophilic Fluorination: Involves the use of reagents that deliver an electrophilic fluorine equivalent ("F+"). These methods are powerful but can be limited by the high cost and instability of the reagents, as well as poor atom economy. nih.gov

Nucleophilic Fluorination: Utilizes nucleophilic fluoride (B91410) sources (F-), which are generally more stable and cost-effective. nih.gov A common application is the Halex (halogen exchange) reaction, particularly on activated aromatic systems. Another key method is the Balz–Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt.

Modern approaches focus on developing catalytic asymmetric fluorination reactions to achieve high enantioselectivity, often employing chiral catalysts to control the spatial orientation of the reaction. nih.gov For a molecule like this compound, the directing effects of the existing methyl and nitro groups on the benzene ring are crucial in determining the position of fluorination.

Sequential Halogenation and Nitration Approaches

The synthesis of complex substituted aromatics like this compound often relies on a carefully planned sequence of reactions to ensure the correct placement of each functional group. The order of fluorination and nitration is critical, as the first substituent will influence the position of the second.

A plausible synthetic route could begin with a fluorinated precursor, such as 2-fluoro-6-methylaniline. The synthesis of the related precursor, 2-methyl-3-fluoro-6-nitrobenzoic acid, highlights such a sequential approach. patsnap.com This patented method involves the nitration of 2-methyl-3-fluoroaniline, followed by a series of transformations including diazotization and cyanation to ultimately install the carboxylic acid group. patsnap.com

Alternatively, one could start with a methyl- and nitro-substituted benzene ring and then introduce the fluorine atom. For example, the synthesis of the isomeric Methyl 5-fluoro-2-methyl-3-nitrobenzoate involves the nitration of 5-fluoro-2-methylbenzoic acid, followed by esterification. chemicalbook.com This demonstrates a sequence where fluorination precedes nitration. The choice of sequence is dictated by the availability of starting materials and the directing effects of the substituents.

| Step | Reaction | Purpose | Typical Reagents |

|---|---|---|---|

| 1 | Nitration | Introduce nitro group | Conc. HNO₃, Conc. H₂SO₄ rsc.org |

| 2 | Halogenation (Fluorination) | Introduce fluorine atom | Diazotization followed by fluorodediazoniation |

| 3 | Oxidation | Convert methyl to carboxylic acid | KMnO₄ or Aerobic Oxidation |

| 4 | Esterification | Form the methyl ester | Methanol, H₂SO₄ |

Green Chemistry Considerations in Synthesis Protocols

Green chemistry principles are integral to modern synthetic design, aiming to reduce environmental impact by minimizing waste, using safer chemicals, and improving energy efficiency. wjarr.com

Solvent Selection and Reagent Sustainability in Preparation

The selection of solvents and reagents is a cornerstone of green chemistry. Traditional nitration reactions, for example, use large quantities of concentrated sulfuric and nitric acid, which are highly corrosive and generate significant waste. rsc.org The development of cleaner synthetic routes is a key research area. researchgate.net This includes exploring solid-state reactions or using alternative, less hazardous catalysts and solvents.

In fluorination, there is a push to move away from wasteful processes toward more efficient alternatives. researchgate.net For instance, developing catalytic methods that use safer fluorine sources is a major goal. rsc.org In esterification, classic methods may use reagents like thionyl chloride, which is hazardous. chemicalbook.com A greener alternative is direct acid catalysis using sulfuric acid with methanol, where the main byproduct is water. The ideal green process would utilize renewable feedstocks, benign solvents (like water or ethanol), and catalytic reagents. researchgate.net

Atom Economy and Reaction Efficiency Analysis

Atom economy, a concept introduced by Barry Trost, is a fundamental metric of green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the desired product. wikipedia.org The calculation is the ratio of the molecular mass of the desired product to the total molecular mass of all reactants, expressed as a percentage. wikipedia.orgyoutube.com

Atom Economy = (Mass of desired product / Total mass of reactants) x 100%

Different reaction types have inherently different atom economies.

Addition reactions are the most atom-economical, as all reactant atoms are incorporated into the final product, resulting in a 100% atom economy. rsc.org

Substitution and elimination reactions are inherently less atom-economical because they generate byproducts or leaving groups that are not part of the final product. rsc.org For example, in a substitution reaction where a bromine atom is replaced, the mass of the leaving bromide ion is considered waste in the atom economy calculation.

Analyzing the synthetic routes to this compound through the lens of atom economy would favor pathways that maximize addition reactions and minimize steps that generate heavy byproducts. A high-yielding reaction can still have a poor atom economy if it produces a significant amount of waste. wikipedia.org Therefore, designing syntheses with high atom economy is crucial for sustainable development, as it conserves resources and reduces waste generation. youtube.com

| Reaction Type | Description | Theoretical Atom Economy | Example |

|---|---|---|---|

| Addition | A + B → C | 100% | Hydrogenation of an alkene |

| Substitution | A-B + C → A-C + B | < 100% | Esterification (produces H₂O) |

| Elimination | A → B + C | < 100% | Dehydration of an alcohol |

| Rearrangement | A → B | 100% | Claisen rearrangement rsc.org |

Chemical Reactivity and Transformations of Methyl 6 Fluoro 2 Methyl 3 Nitrobenzoate

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and is itself susceptible to reduction.

Reduction Reactions to Amino Derivatives

The reduction of an aromatic nitro group to an amine is a common and well-established transformation. Typical reagents for this conversion include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source like H₂ gas or transfer hydrogenation reagents) or metal-acid systems (e.g., Sn/HCl, Fe/HCl, or Zn/CH₃COOH).

Mechanisms of Nitro Group Transformations

The mechanism of nitro group reduction can vary depending on the reagents and conditions employed. Catalytic hydrogenation typically involves the stepwise reduction of the nitro group on the catalyst surface. Metal-acid reductions proceed through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, ultimately leading to the amine.

While these general mechanisms are well understood, specific mechanistic studies investigating the reduction of Methyl 6-fluoro-2-methyl-3-nitrobenzoate have not been identified. Such studies would be valuable for understanding the potential influence of the adjacent methyl and fluoro groups on the reduction pathway and rate.

Reactivity of the Ester Moiety

The methyl ester group is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Hydrolysis Reactions to Carboxylic Acid Derivatives

Ester hydrolysis, which converts the methyl ester to the corresponding carboxylic acid (6-fluoro-2-methyl-3-nitrobenzoic acid), can be catalyzed by either acid or base. Basic hydrolysis (saponification) is generally irreversible and often preferred for its efficiency.

Despite the commonality of this reaction, specific protocols and quantitative data for the hydrolysis of this compound are not described in the available literature. Research would be needed to determine the optimal conditions (e.g., concentration of NaOH or H₂SO₄, temperature, reaction time) for this specific compound.

Transesterification Reactions

Transesterification involves the reaction of the methyl ester with another alcohol in the presence of an acid or base catalyst to form a different ester. This process is typically an equilibrium reaction. No documented examples of transesterification reactions specifically involving this compound could be located.

Reactivity of the Fluoro Substituent

The fluorine atom on the aromatic ring is generally the least reactive of the halogens in nucleophilic aromatic substitution (SₙAr) reactions unless activated by strong electron-withdrawing groups in the ortho and/or para positions. In this compound, the nitro group is meta to the fluorine, providing only moderate activation.

Therefore, the fluoro substituent is expected to be relatively unreactive towards nucleophilic displacement under standard conditions. There are no specific studies in the reviewed literature that report on the substitution of the fluorine atom in this molecule.

Nucleophilic Aromatic Substitution (SNAr) at Fluorinated Positions

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is primarily due to the presence of the strongly electron-withdrawing nitro group (-NO2) positioned ortho to the fluorine. The electron-withdrawing nature of the nitro group, and to a lesser extent the methyl ester group, stabilizes the negatively charged intermediate (Meisenheimer complex) that is formed during the SNAr mechanism, thereby facilitating the displacement of the fluoride (B91410) ion by a nucleophile.

A documented example of this reactivity is the reaction of this compound with 6-fluoro-2-methylpyridin-3-ol. In this synthesis, the fluorine atom on the benzoate (B1203000) ring is displaced by the hydroxyl group of the pyridinol nucleophile to form a new ether linkage.

| Reactant 1 | Reactant 2 | Solvent | Product | Yield |

|---|---|---|---|---|

| This compound | 6-fluoro-2-methylpyridin-3-ol | Acetonitrile (MeCN) | Methyl 6-((6-fluoro-2-methylpyridin-3-yl)oxy)-2-methyl-3-nitrobenzoate | Not specified in source |

Influence of Fluorine on Aromatic Ring Activation/Deactivation

The fluorine atom itself plays a dual role in influencing the reactivity of the aromatic ring. Its high electronegativity results in a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic attack but is crucial for activating the ring towards nucleophilic aromatic substitution.

In the context of SNAr reactions, the potent inductive effect of fluorine stabilizes the anionic Meisenheimer complex formed when the nucleophile attacks the carbon atom bearing the fluorine. This stabilization of the intermediate lowers the activation energy of the rate-determining addition step, making the substitution reaction more favorable. Although fluoride is a poor leaving group in many contexts (like SN2 reactions), in SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. Therefore, the ability of fluorine to stabilize the intermediate through its inductive effect is the dominant factor, making it an excellent leaving group in activated aromatic systems.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

Directed Aromatic Functionalization Studies

A review of the current scientific literature does not yield specific studies focused on the directed electrophilic or further nucleophilic aromatic functionalization of the benzene ring of this compound. Research to date has primarily utilized the compound as a substrate for SNAr at the fluorinated position.

Impact of Existing Substituents on Incoming Electrophiles/Nucleophiles

While specific experimental studies on further aromatic substitution on this compound are not available, the directing effects of the existing substituents can be predicted based on established principles of organic chemistry. The substituents on the ring—fluoro (-F), methyl (-CH3), nitro (-NO2), and methyl ester (-COOCH3)—all influence the regioselectivity of potential incoming electrophiles or nucleophiles.

For electrophilic aromatic substitution, the ring is strongly deactivated due to the powerful electron-withdrawing effects of the nitro and methyl ester groups. The methyl group is an activating, ortho-, para-director, while the fluorine is a deactivating, ortho-, para-director. The nitro and ester groups are strong deactivating, meta-directors. The combined influence of these groups makes electrophilic substitution challenging and would likely direct an incoming electrophile to the position meta to the nitro and ester groups, which is the C5 position.

For any further nucleophilic aromatic substitution on the ring (at a position other than the fluorine), the reaction is generally unlikely unless another good leaving group is present and is activated by an electron-withdrawing group. The hydrogen atoms on the aromatic ring are not susceptible to nucleophilic substitution under standard SNAr conditions.

Role As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of reactive sites on Methyl 6-fluoro-2-methyl-3-nitrobenzoate makes it a valuable starting material for the synthesis of intricate molecular architectures. A notable example of its application is in the preparation of sodium channel blocking compounds, which are of significant interest in medicinal chemistry for the treatment of conditions such as pain.

In a documented synthetic route, this compound is utilized as a key precursor in the synthesis of methyl 6-((6-fluoro-2-methylpyridin-3-yl)oxy)-2-methyl-3-nitrobenzoate. google.com This reaction involves a nucleophilic aromatic substitution (SNA r) where the fluorine atom at the 6-position of the benzoate (B1203000) is displaced by the hydroxyl group of 6-fluoro-2-methylpyridin-3-ol. google.com The nitro group at the 3-position activates the ring towards this type of substitution, facilitating a reaction that is crucial for linking the two heterocyclic fragments.

This transformation highlights the utility of this compound in building complex diaryl ether structures, which are common motifs in biologically active compounds. The resulting product can then undergo further transformations, such as reduction of the nitro group to an amine, to enable subsequent synthetic manipulations for the elaboration of the final target molecule.

Building Block for Nitrogen-Containing Heterocycles

While direct examples for this compound are limited in publicly available literature, its structural features strongly suggest its potential as a valuable building block for the synthesis of a variety of nitrogen-containing heterocycles. The nitro group can be readily reduced to an amino group, which can then participate in a wide array of cyclization reactions to form heterocyclic rings.

For instance, the reduction of the nitro group to an amine would yield methyl 3-amino-6-fluoro-2-methylbenzoate. This resulting ortho-amino-substituted benzoic acid derivative is a classic precursor for the synthesis of several important heterocyclic systems. Depending on the reaction partner, this intermediate could be used to construct:

Benzoxazinones: Through reaction with phosgene (B1210022) or its equivalents.

Quinazolinones: By condensation with amides or nitriles.

Benzimidazoles: Following condensation with aldehydes or carboxylic acids and subsequent cyclization.

The presence of the fluorine and methyl groups can also influence the reactivity and properties of the resulting heterocyclic compounds, potentially leading to novel pharmacological profiles.

Contribution to Carbon-Carbon Bond Formation Reactions (e.g., cross-coupling potential of halogenated analogues)

The fluorine atom in this compound introduces the potential for its participation in carbon-carbon bond formation reactions, particularly transition-metal-catalyzed cross-coupling reactions. Although aryl fluorides are generally less reactive in common cross-coupling reactions (like Suzuki, Heck, or Sonogashira) compared to their chloro, bromo, or iodo counterparts, advancements in catalyst design have made the activation of C-F bonds increasingly feasible.

The electron-withdrawing nitro group on the aromatic ring can further activate the C-F bond towards certain types of nucleophilic attack, which can be exploited in specific cross-coupling methodologies. While no specific examples of cross-coupling reactions involving this compound have been detailed in the available literature, its structure is analogous to other halogenated nitroaromatics that are known to undergo such transformations. The development of specialized nickel or palladium catalyst systems could enable the coupling of this building block with various organometallic reagents, providing a direct route to biaryl compounds or molecules with new carbon-carbon bonds at the 6-position.

Utility in the Construction of Diversified Compound Libraries

In modern drug discovery, the synthesis of compound libraries with high structural diversity is crucial for identifying new lead compounds. This compound, with its multiple functional groups, represents an excellent scaffold for the construction of such libraries.

The different reactive sites on the molecule can be addressed sequentially or in parallel to generate a large number of distinct analogues. For example:

The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse library of amines to form amides.

The nitro group can be reduced to an amine, which can be acylated, alkylated, or used in the formation of sulfonamides with a variety of partners.

As discussed, the fluoro group could potentially be displaced or used in cross-coupling reactions to introduce further diversity.

This multi-functional nature allows for the systematic exploration of the chemical space around a core scaffold, which is a key strategy in medicinal chemistry for optimizing biological activity and pharmacokinetic properties.

Industrial Synthesis Applications and Process Development

The industrial-scale synthesis of this compound would likely follow established methodologies for the production of nitroaromatic compounds. A plausible synthetic route would involve two key steps: the nitration of a suitable precursor followed by esterification.

The starting material would likely be 2-fluoro-6-methylbenzoic acid. The nitration of this substrate would need to be carefully controlled to achieve the desired regioselectivity for the introduction of the nitro group at the 3-position. This is typically carried out using a mixture of nitric acid and sulfuric acid.

Key Considerations for Industrial Synthesis:

| Parameter | Description |

| Reaction Conditions | Temperature control is critical in nitration reactions as they are highly exothermic and can lead to runaway reactions if not properly managed. |

| Safety | The use of strong acids and the potential for the formation of thermally unstable byproducts necessitate robust safety protocols and specialized equipment. |

| Process Optimization | Optimization of reagent stoichiometry, reaction time, and temperature is essential to maximize yield and minimize the formation of impurities. |

| Continuous Flow Chemistry | Modern industrial synthesis is increasingly moving towards continuous flow processes for nitration reactions. rsc.orgacs.orgvapourtec.comewadirect.com This technology offers significant advantages in terms of safety, heat management, and process control compared to traditional batch reactors. rsc.orgacs.orgvapourtec.comewadirect.com |

Following the nitration, the resulting 6-fluoro-2-methyl-3-nitrobenzoic acid would be esterified to yield the final product. This is typically achieved by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid.

The process development for the industrial synthesis of this compound would focus on ensuring a safe, efficient, and scalable process that delivers a product of high purity suitable for its intended applications in the pharmaceutical and chemical industries.

Computational and Theoretical Investigations of Methyl 6 Fluoro 2 Methyl 3 Nitrobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule. For Methyl 6-fluoro-2-methyl-3-nitrobenzoate, these calculations can provide insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies for molecules similar to this compound reveal significant insights into how substituents influence the electronic environment of the benzene (B151609) ring. The presence of a fluorine atom, a methyl group, and a nitro group, along with the methyl ester, creates a complex electronic landscape.

The nitro group, being a strong electron-withdrawing group, is expected to significantly lower the energy of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This effect generally leads to a larger HOMO-LUMO gap, which can be correlated with the chemical stability of the molecule. The fluorine atom, also being highly electronegative, contributes to the inductive electron withdrawal from the ring. Conversely, the methyl group is a weak electron-donating group, which can slightly counteract the effect of the electron-withdrawing groups.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Compounds

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.5 eV | Indicates the molecule's ability to donate electrons. A lower value suggests lower reactivity towards electrophiles. |

| LUMO Energy | ~ -3.0 eV | Indicates the molecule's ability to accept electrons. A lower value suggests higher reactivity towards nucleophiles. |

| HOMO-LUMO Gap | ~ 4.5 eV | Correlates with chemical stability and reactivity. A larger gap implies higher stability. |

Note: The values in this table are estimations based on DFT studies of similarly substituted nitroaromatic compounds and are for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. For this compound, the MEP surface is expected to show distinct regions of positive and negative potential.

The regions around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester group will exhibit a strong negative electrostatic potential (red and yellow areas), making them susceptible to electrophilic attack. Conversely, the areas around the hydrogen atoms of the methyl group and the aromatic ring are expected to have a positive electrostatic potential (blue areas), indicating sites for potential nucleophilic interaction. The fluorine atom, due to its high electronegativity, will also contribute to a region of negative potential. The MEP surface would therefore highlight the molecule's susceptibility to nucleophilic aromatic substitution, guided by the electron-deficient nature of the ring.

Molecular Modeling and Conformation Analysis

The spatial arrangement of atoms and functional groups in this compound is crucial for understanding its physical and chemical properties. Molecular modeling and conformational analysis can predict the most stable conformations and the energy barriers for rotation around single bonds.

The substituents on the benzene ring (fluoro, methyl, nitro, and methyl ester groups) can rotate around their connecting bonds, leading to different conformers. The steric and electronic interactions between these groups dictate the torsional energy landscape.

Due to the presence of the ortho-methyl group, significant steric hindrance is expected with the adjacent nitro and methyl ester groups. This steric clash will likely force the nitro and ester groups out of the plane of the benzene ring to minimize repulsion. The torsional energy landscape would therefore show deep energy minima for these non-planar conformations.

The rotation of the methyl ester group around the C(aromatic)-C(ester) bond is a key conformational feature. In ortho-substituted benzoates, the rotational barrier of the ester group is often higher compared to their unsubstituted counterparts due to steric hindrance. In the case of this compound, the ortho-methyl group would significantly restrict the rotation of the ester group.

Computational studies on similar ortho-methyl substituted benzoates suggest that the rotational barrier for the ester group could be in the range of 10-15 kcal/mol. The most stable conformation would likely involve the carbonyl oxygen of the ester pointing away from the bulky ortho-methyl group.

Table 2: Predicted Rotational Barriers for this compound based on Analogous Systems

| Rotational Bond | Predicted Rotational Barrier (kcal/mol) | Influencing Factors |

|---|---|---|

| C(aromatic)-C(ester) | 10 - 15 | Steric hindrance from the ortho-methyl group. |

| C(aromatic)-N(nitro) | 5 - 8 | Steric hindrance from the ortho-methyl group and adjacent ester group. |

Note: The values in this table are estimations based on computational studies of similarly substituted aromatic compounds and are for illustrative purposes.

Prediction of Reactivity Parameters

The electronic and structural features of this compound, as elucidated by computational methods, allow for the prediction of its chemical reactivity. Reactivity indices derived from DFT, such as Fukui functions and local softness, can identify the most reactive sites within the molecule.

The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution. nih.gov Any electrophilic attack would be directed to the positions meta to the nitro group. However, the combined directing effects of the fluoro (ortho, para-directing) and methyl (ortho, para-directing) groups would also influence the regioselectivity.

The presence of the nitro group makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). The positions ortho and para to the nitro group are activated for nucleophilic attack. In this molecule, the fluorine atom is in an activated position (ortho to the nitro group), suggesting that it could be a potential leaving group in SNAr reactions.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl 2-fluoro-3-nitrobenzoate |

Frontier Molecular Orbital (FMO) Analysis

A comprehensive search of available scientific literature and chemical databases did not yield specific studies on the frontier molecular orbital (FMO) analysis of this compound. FMO theory is crucial in predicting the reactivity of a molecule, with the Highest Occupied Molecular Orbital (HOMO) indicating the ability to donate electrons and the Lowest Unoccupied Molecular Orbital (LUMO) indicating the ability to accept electrons.

For analogous compounds, such as nitroaromatics, the presence of the electron-withdrawing nitro group typically lowers the energy of both the HOMO and LUMO. The fluorine and methyl groups would also influence the electronic distribution and orbital energies. A theoretical study would be required to calculate the specific HOMO-LUMO energy gap for this compound, which would provide insights into its kinetic stability and chemical reactivity.

Chemical Shift Predictions

There is no specific experimental or theoretical data available for the chemical shift predictions of this compound. Computational methods, such as Density Functional Theory (DFT), are commonly employed to predict 1H and 13C NMR chemical shifts. These predictions are valuable for structural elucidation and for verifying experimental results.

For related compounds, such as methyl 3-nitrobenzoate, the nitro group, being a strong electron-withdrawing group, enhances the deshielding of the aromatic protons. aiinmr.com In the case of this compound, the fluorine atom, methyl group, and nitro group would all influence the chemical shifts of the aromatic protons and the methyl ester protons. A computational analysis would be necessary to provide precise theoretical chemical shift values.

Reaction Pathway Analysis through Computational Methods

Detailed reaction pathway analyses for the synthesis or transformation of this compound are not available in the current body of scientific literature. Such analyses typically involve computational modeling to map the potential energy surface of a reaction, identifying intermediates, transition states, and reaction products.

Transition State Calculations for Key Transformations

No specific transition state calculations for key transformations involving this compound have been reported. Transition state theory is a fundamental concept in chemical kinetics, and computational calculations are used to determine the geometry and energy of the transition state, which corresponds to the highest point on the reaction coordinate. This information is essential for understanding reaction mechanisms and predicting reaction rates. For a molecule like this compound, such calculations could elucidate the mechanisms of its formation, such as electrophilic aromatic substitution, or its subsequent reactions.

Energetic Profiles of Synthetic Routes

Specific energetic profiles for the synthetic routes leading to this compound are not documented. The synthesis of related nitrobenzoates often involves the nitration of a corresponding methyl benzoate (B1203000) precursor using a mixture of nitric acid and sulfuric acid. mnstate.edursc.orgscribd.com The energetic profile of such a reaction would show the relative energies of the reactants, intermediates, transition states, and the final product. Computational chemistry provides tools to calculate these energetic profiles, offering a deeper understanding of the reaction's thermodynamics and kinetics. Without specific studies on this compound, a quantitative energetic profile cannot be provided.

Despite extensive and targeted searches for the spectroscopic data of "this compound," a complete and specific set of experimental data for ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry could not be located in publicly accessible scientific literature or databases.

The CAS number for this compound is 1079992-94-4, confirming its existence. However, detailed characterization data, which is essential for a thorough and accurate spectroscopic elucidation as requested, is not available in the searched resources.

Information on structurally similar compounds, such as isomers (e.g., methyl 5-fluoro-2-methyl-3-nitrobenzoate) and analogues (e.g., methyl 2-fluoro-3-nitrobenzoate), was found. While these can provide some general insights into the expected spectral features, using this information would be speculative and would not adhere to the strict requirement of focusing solely on "this compound."

A scientifically rigorous and accurate article of the nature requested necessitates the use of experimentally determined data for the specific compound . Without access to a primary research article detailing the synthesis and characterization of "this compound," or a comprehensive entry in a spectral database, it is not possible to generate the requested content with the required level of scientific accuracy and detail.

Therefore, this article cannot be generated at this time due to the unavailability of the necessary factual data.

Advanced Spectroscopic Elucidation and Mechanistic Insights

X-ray Crystallography for Solid-State Structural Determination

The precise three-dimensional arrangement of atoms in the solid state is definitively determined by single-crystal X-ray diffraction. Although a specific crystal structure for Methyl 6-fluoro-2-methyl-3-nitrobenzoate has not been reported, a comprehensive analysis of structurally similar nitrobenzoic acid derivatives allows for a reliable prediction of its key crystallographic features.

Expected Molecular Geometry and Conformation: The core of the molecule is the benzene (B151609) ring, which will be nearly planar. The substituents—methyl, fluoro, nitro, and methyl ester groups—will cause minor deviations from perfect planarity. The orientation of the nitro group and the methyl ester group relative to the benzene ring are of particular interest. The nitro group is typically slightly twisted out of the plane of the aromatic ring due to steric hindrance with adjacent substituents. Similarly, the methyl ester group will adopt a conformation that minimizes steric interactions, with the carbonyl group likely being somewhat coplanar with the ring to maximize conjugation, though this can be influenced by packing forces in the crystal lattice.

A comparative analysis of crystallographic data for related compounds provides a basis for these predictions. For instance, studies on various substituted nitrobenzoic acids reveal a high propensity for the formation of hydrogen-bonded networks and other supramolecular assemblies. researchgate.netwits.ac.za

Anticipated Crystallographic Parameters: Based on the analysis of analogous structures, a hypothetical set of crystallographic parameters for this compound is presented in the interactive table below. It is important to note that these are predictive values and await experimental verification.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 |

| V (ų) | 1500 - 2000 |

| Z | 4 or 8 |

| Dcalc (g/cm³) | 1.4 - 1.6 |

Spectroscopic Probes for Reaction Monitoring and Mechanistic Studies

The inherent electronic and structural features of this compound make it a promising candidate as a spectroscopic probe for monitoring reaction kinetics and elucidating mechanistic pathways. The nitro group, in particular, offers a sensitive handle for various spectroscopic techniques.

UV-Visible Spectroscopy: The extended π-system of the nitroaromatic ring gives rise to characteristic electronic transitions that can be monitored by UV-Visible spectroscopy. The position and intensity of the absorption bands are sensitive to the electronic environment of the chromophore. Any chemical transformation that alters the conjugation or the electron density on the aromatic ring will lead to a discernible shift in the absorption spectrum (a chromic shift). For example, in a reaction where the nitro group is reduced or a nucleophile attacks the aromatic ring, the resulting change in the electronic structure would cause a significant change in the UV-Vis spectrum, allowing for real-time monitoring of the reaction progress. The formation of colored intermediates, such as Meisenheimer complexes, which are common in nucleophilic aromatic substitution reactions involving electron-deficient rings, can also be readily detected. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for tracking chemical reactions. nih.gov The ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectra of this compound would provide a wealth of information. The chemical shifts of the aromatic protons and carbons are highly sensitive to changes in the electronic distribution within the molecule. During a reaction, the disappearance of reactant signals and the appearance of product signals can be quantified over time to determine reaction rates. Furthermore, the fluorine atom provides a unique probe via ¹⁹F NMR, which is often characterized by a wide chemical shift range and high sensitivity, making it an excellent tool for monitoring reactions with high precision.

Fluorescence Spectroscopy: Many nitroaromatic compounds are known to be fluorescence quenchers due to their electron-accepting nature. mdpi.com This property can be exploited in mechanistic studies. If this compound is used in a reaction involving a fluorescent species, the reaction progress could be monitored by the change in fluorescence intensity. The quenching mechanism itself, whether static or dynamic, can provide insights into the interactions between the nitroaromatic compound and other molecules in the reaction mixture.

The following table summarizes the potential spectroscopic changes that could be monitored during a hypothetical reaction involving this compound.

| Spectroscopic Technique | Observable Change | Information Gained |

| UV-Visible Spectroscopy | Shift in λmax, change in absorbance | Reaction kinetics, formation of colored intermediates |

| ¹H, ¹³C, ¹⁹F NMR | Appearance/disappearance of signals, change in chemical shifts | Structural elucidation of products, reaction kinetics |

| Fluorescence Spectroscopy | Quenching or enhancement of fluorescence | Mechanistic insights into intermolecular interactions |

Analogs and Structure Reactivity Relationships Within the Substituted Benzoate Class

Comparative Analysis with Positional Isomers (e.g., Methyl 2-fluoro-5-methyl-3-nitrobenzoate)

The arrangement of substituents on the aromatic ring significantly influences the reactivity of a molecule. A comparative analysis of methyl 6-fluoro-2-methyl-3-nitrobenzoate with its positional isomers, such as methyl 2-fluoro-5-methyl-3-nitrobenzoate and methyl 5-fluoro-2-methyl-3-nitrobenzoate, reveals the nuanced interplay of electronic and steric effects.

In this compound, the fluorine atom is ortho to the ester group, the methyl group is also ortho to the ester, and the nitro group is meta to the ester. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. The methyl group is electron-donating, while the nitro group is a strong electron-withdrawing group. The net effect on the electron density of the aromatic ring and the carbonyl carbon of the ester determines the molecule's susceptibility to nucleophilic and electrophilic attack.

For instance, in a positional isomer like methyl 5-fluoro-2-methyl-3-nitrobenzoate, the fluorine atom is meta to the ester group. chemicalbook.com This positioning alters its electronic influence on the reaction center compared to the ortho position in the parent molecule. The inductive effect of fluorine is distance-dependent, and its influence on the carbonyl carbon of the ester would be less pronounced from the meta position.

| Compound Name | Key Substituent Positions Relative to Ester | Expected Impact on Reactivity |

|---|---|---|

| This compound | Fluoro (ortho), Methyl (ortho), Nitro (meta) | Complex interplay of steric hindrance from ortho groups and strong electronic effects. |

| Methyl 2-fluoro-5-methyl-3-nitrobenzoate | Fluoro (ortho), Methyl (meta), Nitro (meta) | Fluorine's inductive effect is prominent; altered steric environment compared to the parent compound. |

| Methyl 5-fluoro-2-methyl-3-nitrobenzoate | Fluoro (meta), Methyl (ortho), Nitro (meta) | Reduced inductive effect of fluorine on the ester group due to increased distance. chemicalbook.com |

Influence of Different Halogen Substituents (e.g., Chlorine vs. Fluorine)

The identity of the halogen substituent on the benzene (B151609) ring plays a crucial role in modulating the reactivity of the benzoate (B1203000) ester. Both fluorine and chlorine are electronegative and exert an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic substitution. lumenlearning.com However, they differ in their electronegativity and ability to donate electrons via resonance.

Fluorine is more electronegative than chlorine, leading to a stronger inductive electron withdrawal. Conversely, the p-orbitals of fluorine are closer in energy and size to the p-orbitals of carbon, allowing for more effective p-π overlap and a stronger resonance effect compared to chlorine. In electrophilic aromatic substitution, halogens are generally deactivating yet ortho-para directing. libretexts.org The reactivity order for benzene rings substituted with a halogen is often F > Cl > Br > I, indicating that the ring with the most electronegative halogen is the most reactive (least deactivating). libretexts.org

In the context of nucleophilic aromatic substitution, a fluorine substituent is generally more activating than chlorine, making the aromatic ring more susceptible to nucleophilic attack. This is particularly true when the halogen is ortho or para to a strong electron-withdrawing group like a nitro group.

| Halogen | Electronegativity | Inductive Effect | Resonance Effect | Impact on Aromatic Ring Reactivity |

|---|---|---|---|---|

| Fluorine | 3.98 | Strongly electron-withdrawing | Weakly electron-donating | Less deactivating for electrophilic substitution compared to other halogens. libretexts.org More activating for nucleophilic substitution. |

| Chlorine | 3.16 | Electron-withdrawing | Weakly electron-donating | More deactivating for electrophilic substitution compared to fluorine. libretexts.org Less activating for nucleophilic substitution. |

Variation of Alkyl Ester Moiety (e.g., Methyl vs. Ethyl)

The alkyl portion of the ester group can influence the rate of reactions such as hydrolysis, primarily through steric effects. Comparing a methyl ester to an ethyl ester, the ethyl group is larger and introduces more steric hindrance around the carbonyl carbon.

Studies on the base-catalyzed hydrolysis of benzoate esters have shown that the rate of hydrolysis can be influenced by the size of the alkyl group. nih.gov Generally, an increase in the size of the alkyl group can lead to a slight decrease in the reaction rate due to increased steric hindrance, which impedes the approach of the nucleophile to the carbonyl carbon. However, electronic effects of the alkyl groups are generally minor in this context.

In enzymatic hydrolysis, the difference in the alkyl group can also affect the binding of the ester to the active site of an enzyme, potentially leading to different rates of metabolism. For instance, in some studies, methyl benzoate has shown slightly higher stability towards enzymatic hydrolysis compared to ethyl benzoate. nih.gov

| Alkyl Group | Relative Size | Expected Impact on Hydrolysis Rate |

|---|---|---|

| Methyl | Smaller | Generally faster due to less steric hindrance. |

| Ethyl | Larger | Generally slower due to increased steric hindrance. nih.gov |

Examination of Reactivity Differences based on Nitro Group Position

The nitro group is a potent electron-withdrawing group, and its position on the benzene ring has a profound impact on the reactivity of the benzoate ester. A nitro group deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic substitution.

When the nitro group is in the ortho or para position relative to the ester group, its strong electron-withdrawing resonance effect significantly increases the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic attack and hydrolysis. libretexts.orgchegg.com For example, a nitro group in the 4-position (para) of ethyl benzoate increases the rate of alkaline hydrolysis significantly more than a nitro group in the 2-position (ortho). rsc.org

In contrast, a nitro group in the meta position, as in methyl 3-nitrobenzoate, primarily exerts an inductive electron-withdrawing effect. brainly.com While this still increases the reactivity compared to the unsubstituted benzoate, the effect is less pronounced than when the nitro group is in the ortho or para position, where both inductive and resonance effects operate. libretexts.org

| Nitro Group Position | Dominant Electronic Effect | Impact on Ester Hydrolysis Rate |

|---|---|---|

| Ortho | Inductive and Resonance (with potential steric hindrance) | Increased rate, but potentially less than para due to steric effects. rsc.org |

| Meta | Inductive | Increased rate, but less than ortho or para. libretexts.org |

| Para | Inductive and Resonance | Significantly increased rate. libretexts.orgrsc.org |

General Principles of Structure-Reactivity for Benzoate Esters

The reactivity of benzoate esters is governed by a set of fundamental principles related to the electronic and steric properties of the substituents on the aromatic ring.

Electronic Effects : Substituents are broadly classified as electron-donating or electron-withdrawing. Electron-donating groups (e.g., alkyl, methoxy) increase the electron density of the ring, activating it towards electrophilic substitution and deactivating the ester towards nucleophilic attack by making the carbonyl carbon less electrophilic. libretexts.org Conversely, electron-withdrawing groups (e.g., nitro, halo, cyano) decrease the electron density of the ring, deactivating it towards electrophilic substitution and activating the ester towards nucleophilic attack by increasing the electrophilicity of the carbonyl carbon. libretexts.orgchegg.com

Positional Effects : The position of a substituent (ortho, meta, or para) determines how its electronic effects are transmitted to the reaction center. Resonance effects are most pronounced when a substituent is in the ortho or para position, while inductive effects operate from all positions but are distance-dependent. libretexts.org

Steric Effects : Bulky substituents, particularly in the ortho position to the ester group, can sterically hinder the approach of reagents to the carbonyl carbon, thereby slowing down reaction rates. nih.gov

Hammett Equation : The electronic effects of meta and para substituents on the rates and equilibria of reactions of benzene derivatives can often be quantified using the Hammett equation, which provides a linear free-energy relationship. libretexts.org This allows for the prediction of reaction rates based on substituent constants (σ) and a reaction constant (ρ). windows.net

Conclusion and Future Research Directions

Summary of Current Understanding of Methyl 6-fluoro-2-methyl-3-nitrobenzoate

This compound, with the chemical identifier CAS number 1079992-97-4, is a polysubstituted aromatic compound. 001chemical.comapolloscientific.co.ukbldpharm.comchemscene.comsigmaaldrich.com Its structure incorporates a benzene (B151609) ring functionalized with a methyl ester, a fluorine atom, a methyl group, and a nitro group, leading to a molecular formula of C9H8FNO4 and a molecular weight of approximately 213.16 g/mol . 001chemical.com

Detailed experimental data on the chemical and physical properties of this compound are not extensively documented in publicly available literature. However, its identity is confirmed through its availability from various chemical suppliers. 001chemical.comapolloscientific.co.ukbldpharm.comchemscene.comsigmaaldrich.com

While specific synthetic procedures for this ester are not detailed, a plausible route can be inferred from the synthesis of its carboxylic acid precursor, 2-methyl-3-fluoro-6-nitrobenzoic acid. A patented method describes the synthesis of this acid starting from 2-methyl-3-fluoroaniline, which undergoes a nitration reaction to form N-(2-Methyl-3-fluoro-6-nitrophenyl)acetamide. Subsequent hydrolysis, diazotization, and cyanation, followed by hydrolysis of the nitrile, yields the desired carboxylic acid. patsnap.com The final step to obtain this compound would logically be a standard esterification of this carboxylic acid with methanol (B129727), likely under acidic conditions.

The reactivity of this compound is predicted by the interplay of its various functional groups. The nitro and fluoro groups are electron-withdrawing, activating the aromatic ring for nucleophilic aromatic substitution, while the methyl group is weakly electron-donating. The ester and nitro groups themselves are sites for a variety of chemical transformations.

Unexplored Reaction Pathways and Synthetic Opportunities

The unique arrangement of functional groups in this compound presents numerous unexplored reaction pathways and synthetic opportunities.

Nucleophilic Aromatic Substitution (SNAr): The presence of a nitro group and a fluorine atom on the aromatic ring suggests a high potential for SNAr reactions. The fluorine atom, being a good leaving group, could be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functionalities onto the aromatic core. The regioselectivity of such substitutions would be an interesting area of investigation.

Reduction of the Nitro Group: The nitro group is a versatile functional group that can be selectively reduced to a nitroso, hydroxylamino, or amino group. The resulting aniline (B41778) derivative would be a valuable intermediate for the synthesis of a wide range of compounds, including heterocycles, amides, and sulfonamides.

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as acid chlorides, amides, or other esters. It could also potentially participate in reactions such as Claisen condensation if a suitable reaction partner is available.

Reactions involving the Methyl Group: The methyl group could potentially be functionalized through free-radical halogenation or oxidation to an aldehyde or carboxylic acid, although this would require harsh conditions that might affect other functional groups.

Potential for Development of Novel Synthetic Methodologies

The synthesis of highly substituted aromatic compounds like this compound often presents challenges in terms of regioselectivity and functional group compatibility. This provides an opportunity for the development of novel synthetic methodologies.

Late-Stage Functionalization: Developing C-H activation methods to introduce or modify functional groups on the aromatic ring at a late stage in the synthesis would be a highly efficient and atom-economical approach. This could provide access to a library of derivatives with diverse substitution patterns.

Orthogonal Protecting Group Strategies: The synthesis of derivatives of this compound would benefit from the development of robust orthogonal protecting group strategies to selectively mask and deprotect the various functional groups, allowing for sequential chemical transformations.

Flow Chemistry: The use of continuous flow technologies for the nitration and other potentially hazardous reactions in the synthesis of this compound could offer improved safety, scalability, and reproducibility. patsnap.com

Emerging Areas of Research for Highly Functionalized Aromatic Compounds

Highly functionalized aromatic compounds are at the forefront of several emerging areas of research, and this compound could serve as a valuable building block in these fields.

Medicinal Chemistry: Substituted nitroaromatic compounds and their aniline derivatives are common scaffolds in pharmaceutically active molecules. The specific substitution pattern of this compound could be explored for the development of new therapeutic agents.

Materials Science: Aromatic compounds with tailored electronic properties are crucial for the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of fluorine and other functional groups can significantly influence the electronic and photophysical properties of these materials.

Agrochemicals: The search for new herbicides, insecticides, and fungicides often involves the synthesis and screening of novel functionalized aromatic compounds.

The further exploration of the synthesis and reactivity of this compound and related structures will likely contribute to advancements in these and other areas of chemical science.

Q & A

Q. What is the standard synthetic route for Methyl 6-fluoro-2-methyl-3-nitrobenzoate, and how can its purity be optimized?

Answer: The compound is synthesized via esterification of 6-fluoro-2-methyl-3-nitrobenzoic acid using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF). Key steps include:

- Dissolving the benzoic acid derivative in DMF.

- Adding CH₃I and K₂CO₃ as a base to promote nucleophilic substitution.

- Stirring at room temperature for 14 hours, followed by extraction with ethyl acetate (EtOAc) and concentration under reduced pressure.

This method yields ~91% purity. For optimization, recrystallization from a hexane/EtOAC mixture or flash chromatography (e.g., 95:5 hexane/EtOAc) is recommended to remove unreacted starting materials or side products .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the ester group (-COOCH₃), fluorine substituent, and nitro group positions.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₀H₁₀FNO₄; expected m/z 227.06).

- Infrared (IR) Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O stretch) and ~1530 cm⁻¹ (nitro group) .

Q. What safety precautions are necessary when handling this compound?

Answer: While no specific safety data exists for this compound, structurally similar nitroaromatics (e.g., methyl 2-nitrobenzoate) are generally non-hazardous but require standard lab precautions:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood due to potential dust inhalation.

- Avoid strong oxidizers to prevent exothermic reactions .

Advanced Research Questions

Q. How can researchers address low yields in bromination reactions of this compound?

Answer: Bromination using N-bromosuccinimide (NBS) in CCl₄ with benzoyl peroxide (BPO) as a radical initiator typically yields ~37%. To improve efficiency:

Q. How do structural modifications (e.g., fluorine or nitro groups) influence reactivity in downstream applications?

Answer:

- Fluorine : Enhances metabolic stability and lipophilicity, critical in drug design.

- Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to meta/para positions. However, nitro groups may require reduction to amines for further functionalization (e.g., coupling reactions).

- Methyl Ester : Facilitates hydrolysis to carboxylic acids under basic conditions for additional derivatization .

Q. What analytical methods resolve contradictions in reaction outcomes (e.g., unexpected by-products)?

Answer:

- HPLC-MS : Identifies low-abundance by-products (e.g., di-brominated derivatives).

- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., bromine positioning) using SHELX software for structure refinement .

- Computational Modeling : DFT calculations predict reaction pathways and transition states to rationalize unexpected products.

Q. What are the applications of this compound in medicinal chemistry?

Answer: The compound serves as a precursor in PROTAC (Proteolysis-Targeting Chimera) development for neoplasms. Key steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.